2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride is a synthetic organic compound characterized by its unique trifluoromethyl group and cyclopropyl structure. This compound features a cyclopropyl moiety attached to an ethanamine backbone, which is further functionalized with a trifluoromethyl group. The presence of the trifluoromethyl group significantly influences the chemical properties and biological activity of the compound, enhancing its lipophilicity and metabolic stability.
The chemical reactivity of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride can be explored through various types of reactions:
Research indicates that 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride exhibits notable biological activity. It has been studied for its potential as a pharmacological agent, particularly in the context of central nervous system disorders. The unique structural features contribute to its interaction with various biological targets, including neurotransmitter receptors and transporters.
The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride typically involves several key steps:
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride has potential applications in various fields:
Studies focusing on the interactions of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride with biological systems have revealed its potential effects on neurotransmitter pathways. Its binding affinity to specific receptors can lead to alterations in signaling pathways, which may be beneficial for drug development targeting mental health conditions or neurodegenerative diseases.
Several compounds share structural similarities with 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethyl)cyclopropanamine | Cyclopropyl and trifluoromethyl groups | Lacks ethanamine backbone |
| 3-(Trifluoromethyl)pyrrolidine | Pyrrolidine ring with trifluoromethyl | Different ring structure affecting reactivity |
| 2-(Trifluoromethyl)propylamine | Propyl chain with trifluoromethyl | Linear structure vs. cyclic |
The uniqueness of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride lies in its combination of a cyclopropyl ring with an ethanamine backbone and a trifluoromethyl group, which may enhance its pharmacological properties compared to similar compounds.
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride exists as a crystalline solid at room temperature [1] [2] [3]. The compound presents as a white to off-white crystalline powder with characteristic properties typical of amine hydrochloride salts [4] [5] [6]. The hydrochloride salt formation significantly influences the physical appearance and handling characteristics compared to the free base form.
The compound exhibits no distinctive odor under normal handling conditions, consistent with most amine hydrochloride salts used in research applications [3] [4]. The crystalline nature of the material facilitates precise weighing and handling procedures in laboratory settings [7].
| Property | Value | Source |
|---|---|---|
| Physical State | Crystalline solid | Multiple suppliers [1] [3] [4] |
| Appearance | White to off-white powder | Vendor specifications [4] [5] |
| Crystal Form | Hydrochloride salt | Chemical structure [1] [2] |
| Handling Characteristics | Free-flowing powder | Laboratory observations [7] |
The solubility characteristics of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride reflect the dual nature of its hydrophilic hydrochloride moiety and lipophilic trifluoromethyl-substituted cyclopropyl framework [8] .
Aqueous Solubility: The compound demonstrates moderate water solubility with a reported value of 23 mg/mL at 25°C [8]. This solubility is enhanced compared to the free base form due to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding interactions with water molecules [5].
Organic Solvent Compatibility: The compound shows good solubility in polar protic solvents including methanol and ethanol [10]. This compatibility stems from the ability of these solvents to solvate both the polar ammonium chloride portion and interact with the fluorinated alkyl chain through dipole-dipole interactions [11] [12].
Aprotic Solvent Solubility: 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride exhibits solubility in dichloromethane and other halogenated solvents [10]. The trifluoromethyl group enhances compatibility with these solvents through favorable fluorine-halogen interactions [11].
| Solvent System | Solubility | Temperature | Method |
|---|---|---|---|
| Water | 23 mg/mL | 25°C | Experimental [8] |
| Methanol | Soluble | Room temp | Compatibility studies |
| Ethanol | Soluble | Room temp | Compatibility studies |
| Dichloromethane | Soluble | Room temp | Literature reports [10] |
The lipophilicity of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride is characterized by a calculated LogP value ranging from 1.82 to 2.10 [8] [5], indicating moderate lipophilicity suitable for potential pharmaceutical applications .
Computational Analysis: The XLogP3 method yields a LogP value of 1.82 [8], while alternative computational approaches suggest values up to 2.10 [5]. This range reflects the complex interplay between the hydrophilic ammonium chloride functionality and the lipophilic trifluoromethylcyclopropyl moiety [11] [12].
Topological Polar Surface Area: The compound exhibits a TPSA of 26.02 Ų [5], indicating limited polar surface area primarily contributed by the nitrogen atom. This relatively low TPSA value supports the moderate lipophilicity profile and suggests potential for membrane permeability [14].
Structural Lipophilicity Factors: The trifluoromethyl group significantly influences lipophilicity through its unique electronic properties [11] [12]. Despite containing three highly electronegative fluorine atoms, the CF₃ group contributes to lipophilicity through its large hydrophobic surface area and minimal dipole moment in the CF₃ configuration [11].
| Lipophilicity Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP (XLogP3) | 1.82 | Computational | PubChem [8] |
| LogP (Alternative) | 2.10 | Computational | ChemScene [5] |
| TPSA | 26.02 Ų | Topological calculation | ChemScene [5] |
| Classification | Moderate lipophilicity | LogP analysis | Literature consensus |
Thermal analysis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride reveals decomposition onset at approximately 217°C as determined by thermogravimetric analysis [8]. The compound exhibits thermal stability up to approximately 200°C under standard atmospheric conditions [8] [2].
Decomposition Characteristics: The thermal decomposition pattern shows direct decomposition without distinct melting [2] [15]. This behavior is characteristic of many amine hydrochloride salts where thermal energy simultaneously induces dehydrochlorination and structural breakdown [16].
Storage Temperature Requirements: For optimal stability, the compound requires storage at 2-8°C for long-term preservation [3] [5] [6]. Short-term handling at room temperature is acceptable for laboratory manipulations [4] [7].
Phase Transition Behavior: Unlike many organic compounds that exhibit clear melting points, 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride undergoes thermal decomposition rather than phase transition [2] [15]. This characteristic necessitates careful temperature control during any thermal processing or analytical procedures [16].
| Thermal Property | Value | Method | Notes |
|---|---|---|---|
| Decomposition Onset | 217°C | TGA analysis [8] | Mass loss initiation |
| Stability Range | Up to 200°C | Thermal analysis [8] | Before decomposition |
| Storage Requirement | 2-8°C | Stability studies [3] [5] | Long-term preservation |
| Handling Temperature | Room temperature | Guidelines [4] [7] | Short-term processing |
The acid-base properties of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride are dominated by the primary amine functionality, which exhibits basic character with a predicted pKa value of 10.57 ± 0.10 [17].
Computational pKa Predictions: Literature values for structurally related trifluoromethyl-substituted cycloalkyl amines suggest a pKa range of 8.98 to 10.57 [18] [17]. The electron-withdrawing effect of the trifluoromethyl group reduces the basicity compared to unsubstituted cyclopropyl amines [18] [17].
Physiological pH Behavior: At physiological pH (7.4), the compound exists predominantly in its protonated form (NH₃⁺), resulting in a positively charged species [5]. This protonation state significantly influences solubility, membrane permeability, and potential biological interactions .
Structural Electronic Effects: The trifluoromethyl substituent exerts a strong inductive electron-withdrawing effect through the σ-framework, reducing electron density at the nitrogen atom and consequently lowering the basicity [19] [11]. The cyclopropyl ring constraint provides additional electronic stabilization through hyperconjugation effects [19].
Salt Formation: The hydrochloride salt formation occurs readily due to the basic nature of the amine, with the Cl⁻ counterion providing charge neutralization and enhanced crystallinity [1] [2] [3].
| Acid-Base Property | Value | Method | Reference |
|---|---|---|---|
| pKa (predicted) | 10.57 ± 0.10 | Computational | ChemicalBook [17] |
| pKa Range | 8.98-10.57 | Literature compilation | Multiple sources [18] [17] |
| Character | Basic amine | Structure analysis | Chemical structure [1] |
| pH 7.4 State | Protonated (NH₃⁺) | Henderson-Hasselbalch | Theoretical [5] |
| Charge State | Positively charged | pH-pKa relationship | Calculated [5] |